Methyl 4-(3-cyclohexylureido)butanoate
Description
It features a cyclohexylurea moiety linked to a methyl butanoate backbone, a structure designed to enhance metabolic stability and binding affinity to enzymatic targets. This compound is part of a broader class of ureido esters studied for their roles in modulating inflammation, hypertension, and chronic obstructive pulmonary disease (COPD) .
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
methyl 4-(cyclohexylcarbamoylamino)butanoate |
InChI |
InChI=1S/C12H22N2O3/c1-17-11(15)8-5-9-13-12(16)14-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H2,13,14,16) |
InChI Key |
QDXXGVVKSQMYHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-cyclohexylureido)butanoate typically involves the reaction of 4-aminobutanoic acid with cyclohexyl isocyanate to form 4-(3-cyclohexylureido)butanoic acid. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the ester group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which targets the ester group to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Carboxylate salts.
Scientific Research Applications
Methyl 4-(3-cyclohexylureido)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Methyl 4-(3-cyclohexylureido)butanoate involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylureido group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. This compound can also interact with cell membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of Methyl 4-(3-cyclohexylureido)butanoate can be contextualized by comparing it to analogs with variations in substituents, chain length, and urea groups. Below is a detailed analysis of key structural and functional differences:
Structural Analogues from the Same Drug Series
| Compound Name | Substituent (R) | Chain Length | Key Features | Reference |
|---|---|---|---|---|
| This compound | Cyclohexyl | C4 | Short chain, cyclohexyl urea | |
| Methyl 6-(3-cyclohexylureido)hexanoate | Cyclohexyl | C6 | Extended chain, increased lipophilicity | |
| Methyl 14-(3-n-butylureido)tetradec-8(Z)-enoate | n-Butyl | C14 | Unsaturated chain, n-butyl urea |
Key Findings :
- Chain Length and Lipophilicity: this compound (C4) exhibits lower lipophilicity compared to its C6 and C14 analogs. Extended chains (e.g., C6 in hexanoate) may enhance membrane permeability but increase susceptibility to esterase hydrolysis .
- Conformational Flexibility: The unsaturated C14 compound (tetradec-8(Z)-enoate) introduces rigidity via a double bond, which may stabilize bioactive conformations but reduce metabolic stability .
Functional Analogues with Urea Moieties
- N,N'-Dicyclohexylurea: A simpler urea derivative lacking the ester chain. It serves as a reference for evaluating the contribution of the urea group to sEH inhibition. Studies suggest that ester-containing derivatives (e.g., this compound) exhibit enhanced solubility and sustained activity compared to non-esterified ureas .
- Methyl 2-Benzoylamino-3-oxobutanoate: While structurally distinct (benzoylamino group vs. cyclohexylurea), this compound highlights the role of ester groups in facilitating synthetic modifications and pharmacokinetic tuning .
Research Implications and Pharmacological Profile
- sEH Inhibition: this compound’s compact structure balances lipophilicity and polarity, making it a candidate for oral bioavailability. Its shorter chain may reduce off-target interactions compared to longer-chain analogs .
- Metabolic Stability: The methyl ester group in this compound is likely hydrolyzed in vivo to the corresponding carboxylic acid, a common prodrug strategy to enhance tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
